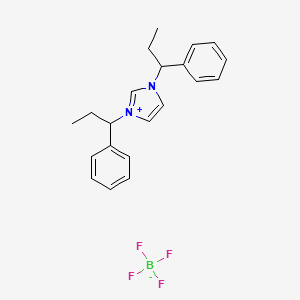
1,3-Bis((R)-1-phenylpropyl)-1H-imidazol-3-ium tetrafluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(®-1-phenylpropyl)-1H-imidazol-3-ium tetrafluoroborate is an ionic liquid that belongs to the family of imidazolium-based ionic liquids. These compounds are known for their unique properties, such as high thermal stability, low volatility, and excellent solubility in various solvents. The tetrafluoroborate anion contributes to the compound’s stability and ionic conductivity, making it useful in a wide range of applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(®-1-phenylpropyl)-1H-imidazol-3-ium tetrafluoroborate typically involves the alkylation of imidazole derivatives. One common method includes the condensation of glyoxal, two equivalents of aniline derivatives, and paraformaldehyde in the presence of aqueous tetrafluoroboric acid. This reaction yields the desired imidazolium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the concentration of reactants, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1,3-Bis(®-1-phenylpropyl)-1H-imidazol-3-ium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The imidazolium cation can be oxidized under specific conditions, leading to the formation of imidazolium-based radicals.
Reduction: Reduction reactions can convert the imidazolium cation to its corresponding imidazoline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrafluoroborate anion is replaced by other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, cyanides, and thiolates can be employed in substitution reactions.
Major Products Formed
Oxidation: Imidazolium-based radicals.
Reduction: Imidazoline derivatives.
Substitution: Various imidazolium salts with different anions.
科学的研究の応用
1,3-Bis(®-1-phenylpropyl)-1H-imidazol-3-ium tetrafluoroborate has a wide range of applications in scientific research:
Biology: Employed in the stabilization of biomolecules and as a medium for enzymatic reactions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
作用機序
The mechanism of action of 1,3-Bis(®-1-phenylpropyl)-1H-imidazol-3-ium tetrafluoroborate involves its interaction with molecular targets through ionic interactions and hydrogen bonding. The imidazolium cation can interact with various substrates, facilitating catalytic processes and stabilizing reactive intermediates. The tetrafluoroborate anion contributes to the overall stability and ionic conductivity of the compound .
類似化合物との比較
Similar Compounds
1-Butyl-3-methylimidazolium tetrafluoroborate: Known for its applications in organic synthesis and electrochemistry.
1-Methyl-3-propylimidazolium bis(trifluoromethanesulfonyl)imide: Exhibits high thermal stability and is used in various catalytic processes.
Uniqueness
1,3-Bis(®-1-phenylpropyl)-1H-imidazol-3-ium tetrafluoroborate stands out due to its unique combination of the imidazolium cation and the tetrafluoroborate anion, which imparts high thermal stability, low volatility, and excellent solubility. Its chiral nature also adds to its uniqueness, making it suitable for applications requiring enantioselectivity.
特性
分子式 |
C21H25BF4N2 |
|---|---|
分子量 |
392.2 g/mol |
IUPAC名 |
1,3-bis(1-phenylpropyl)imidazol-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C21H25N2.BF4/c1-3-20(18-11-7-5-8-12-18)22-15-16-23(17-22)21(4-2)19-13-9-6-10-14-19;2-1(3,4)5/h5-17,20-21H,3-4H2,1-2H3;/q+1;-1 |
InChIキー |
AWZLGNRFCOAYEN-UHFFFAOYSA-N |
正規SMILES |
[B-](F)(F)(F)F.CCC(C1=CC=CC=C1)N2C=C[N+](=C2)C(CC)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


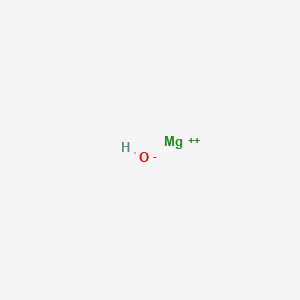
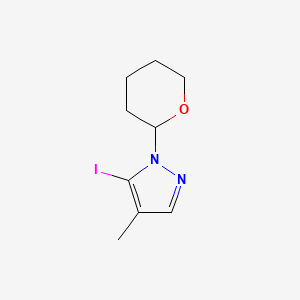
![3-acetamido-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-5-[6-[4-[2-fluoro-5-[(4-oxo-4aH-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]pyridin-3-yl]-2-methylbenzamide](/img/structure/B13909040.png)
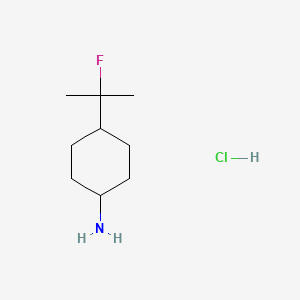
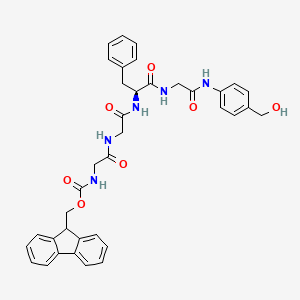


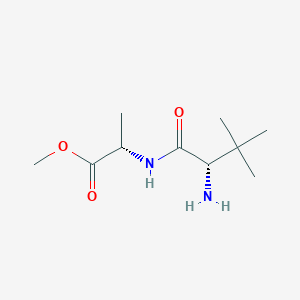

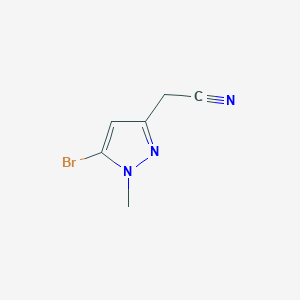
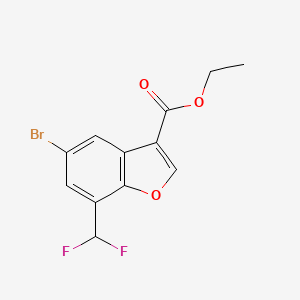
![1-[4-Hydroxy-5-(methylaminomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13909097.png)
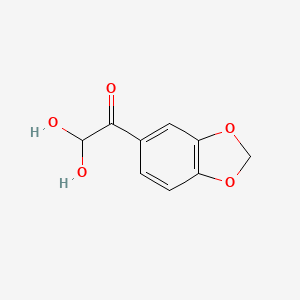
![1'-Benzyl-6-bromospiro[3,4-dihydro-1,4-benzoxazine-2,4'-piperidine]](/img/structure/B13909104.png)
